acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
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Overview
Description
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid is a complex organic compound with a multifaceted structure
Mechanism of Action
Target of Action
The primary target of the compound H-Lys-Tyr-Lys-OH Acetate salt, also known as Lysyltyrosyllysine, is apurinic/apyrimidinic sites (AP-sites) in circular DNA . These sites are crucial in DNA repair and are involved in the base excision repair pathway.
Mode of Action
The compound interacts with its targets by inducing nicks at apurinic/apyrimidinic sites in circular DNA . This interaction leads to a break in the DNA strand at the AP-site, facilitating the repair process.
Biochemical Pathways
The compound affects the base excision repair pathway , a crucial mechanism for repairing damaged DNA and maintaining genomic stability . The induction of nicks at AP-sites is a critical step in this pathway, leading to the removal and replacement of the damaged base.
Result of Action
The result of the compound’s action is the facilitation of DNA repair at AP-sites . By inducing nicks at these sites, the compound aids in the removal of damaged bases, contributing to the maintenance of genomic stability.
Biochemical Analysis
Biochemical Properties
H-Lys-Tyr-Lys-OH Acetate salt is known to interact with uracil DNA glycosylase, a key enzyme involved in the base excision repair pathway . This interaction is used to quantify uracil, an important component of RNA . Additionally, H-Lys-Tyr-Lys-OH Acetate salt serves as a model peptide to study free radical oxidation and electron capture mechanisms .
Cellular Effects
It is known that the tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA . This suggests that H-Lys-Tyr-Lys-OH Acetate salt may influence DNA repair mechanisms and potentially impact gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, H-Lys-Tyr-Lys-OH Acetate salt interacts with DNA and enzymes involved in DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:
Protection of Amino Groups: Protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between the amino acids is achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid: Similar in structure but may have different functional groups or stereochemistry.
This compound: Variants with different amino acid sequences or modifications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino acids and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOYNFTOCTMGG-UVJOBNTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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